molecular formula C40H58BaO4 B13766908 Barium abietate CAS No. 66104-41-4

Barium abietate

Cat. No.: B13766908
CAS No.: 66104-41-4
M. Wt: 740.2 g/mol
InChI Key: ZQGVSNSRNASLMU-JHZYRPMRSA-L
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Description

Barium abietate (CAS No. 66104-41-4) is the barium salt of abietic acid, a diterpenoid carboxylic acid derived primarily from pine resin. Its chemical formula is presumed to be Ba(C₁₉H₂₉COO)₂, given barium's divalent nature and the monovalent abietate anion (C₁₉H₂₉COO⁻). This compound is part of a broader class of abietate salts and metal complexes, which have gained attention for their antimicrobial, catalytic, and material science applications.

Properties

CAS No.

66104-41-4

Molecular Formula

C40H58BaO4

Molecular Weight

740.2 g/mol

IUPAC Name

(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;barium(2+)

InChI

InChI=1S/2C20H30O2.Ba/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2/t2*16-,17+,19+,20+;/m00./s1

InChI Key

ZQGVSNSRNASLMU-JHZYRPMRSA-L

Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.[Ba+2]

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Ba+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium abietate can be synthesized through the reaction of abietic acid with barium hydroxide. The reaction typically involves dissolving abietic acid in an organic solvent, such as ethanol, and then adding barium hydroxide to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade abietic acid and barium hydroxide. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then subjected to quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Barium abietate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Barium abietate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of barium abietate involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with cellular membranes and proteins, affecting various cellular processes. Its effects are mediated through the modulation of ion channels, enzymes, and signaling pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .

Comparison with Similar Compounds

Key Observations :

  • Sodium abietate is synthesized via eco-friendly, low-cost methods, yielding amorphous solids with moderate crystallinity .
  • Vanadium(IV)-bis(abietate) exhibits a well-defined crystalline structure due to vanadium's coordination geometry, enhancing thermal stability .
  • Barium abietate’s synthesis remains unreported, but its properties may resemble other alkaline earth metal carboxylates (e.g., calcium stearate), likely forming insoluble salts.

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Compound Crystallinity (%) Crystallite Size (Å) Solubility in Water Thermal Stability
Sodium abietate 5 21.9 Highly soluble (pH >9.5) Moderate (decomposes at ~200°C)
Vanadium(IV)-bis(abietate) 78.7 22.7 Insoluble High (>300°C)
Methyl abietate N/A N/A Organic solvents Low (volatile ester)
Abietate-based ILs Amorphous N/A Variable (hydrophobic/hydrophilic) High (up to 250°C)

Key Observations :

  • Sodium abietate’s high solubility and alkaline pH (9.5) stem from Na⁺ dissociation, enabling aqueous applications .
  • Vanadium(IV)-bis(abietate)’s crystallinity and thermal stability make it suitable for materials science .
  • This compound is expected to exhibit low water solubility, similar to barium stearate, due to strong ionic interactions.

Antimicrobial Activity

Table 3: Antimicrobial Performance of Abietate Compounds

Compound Tested Microorganisms Inhibition Zone (mm) MIC (µg/mL) Key Findings References
Sodium abietate E. coli, S. aureus, C. albicans 40% inhibition rate 62.5–125 Bacteriostatic (gram-negative) and fungicidal effects
Vanadium(IV)-bis(abietate) S. aureus, S. Typhimurium 7.00–7.10 Not reported Comparable to chloramphenicol (Δ = 1.89 mm)
Abietate-based ILs S. granarius, T. confusum N/A N/A Deterrent efficacy exceeding azadirachtin

Key Observations :

  • Sodium abietate shows broad-spectrum activity, with MIC values as low as 62.5 µg/mL for E. coli .
  • Vanadium(IV)-bis(abietate) demonstrates selective inhibition, outperforming tetracycline against S. enterica .

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for barium abietate, and how do variations in pH, temperature, or reaction time affect its crystallinity and purity?

  • Methodological Guidance : Use controlled precipitation methods under inert atmospheres, varying parameters systematically (e.g., pH 6–9, 60–100°C). Characterize products via X-ray diffraction (XRD) for crystallinity and inductively coupled plasma optical emission spectroscopy (ICP-OES) for barium content quantification. Compare with established protocols for metal carboxylates .
  • Key Data : Evidence from solvent systems (e.g., hexane, ethanol) shows reaction time impacts yield; 15-minute exposure may suffice for abietate formation, but extended durations risk side reactions .

Q. Which spectroscopic techniques are most reliable for distinguishing this compound from other metal abietates (e.g., copper or sodium salts) in complex matrices?

  • Methodological Guidance : Prioritize Fourier-transform infrared spectroscopy (FTIR) to identify carboxylate symmetric (1400 cm⁻¹) and asymmetric (1500–1600 cm⁻¹) stretching bands. Pair with Raman spectroscopy to resolve overlapping peaks in oxidized resin matrices. Cross-validate with energy-dispersive X-ray spectroscopy (EDS) for elemental mapping .
  • Critical Consideration : Band intensity ratios (e.g., 1240 cm⁻¹ vs. 1500 cm⁻¹ in FTIR) can indicate oxidation states, requiring baseline correction to avoid misinterpretation .

Q. How does this compound’s solubility profile in polar vs. nonpolar solvents inform its applicability in material science or conservation?

  • Methodological Guidance : Conduct solubility tests in graded solvents (e.g., hexane, toluene, acetone, ethanol). Quantify dissolution rates via gravimetric analysis. Correlate results with Hansen solubility parameters to predict compatibility in polymer blends or cleaning systems .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in literature regarding this compound’s thermal stability and decomposition pathways?

  • Methodological Guidance : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert and oxidative atmospheres. Compare kinetic models (e.g., Flynn-Wall-Ozawa) to identify dominant decomposition mechanisms. Replicate conflicting studies with standardized heating rates (e.g., 10°C/min) .
  • Example Contradiction : Discrepancies in reported degradation temperatures (200–300°C) may stem from impurities or hydration states; pre-dry samples at 50°C for 24 hours to standardize .

Q. How can researchers mitigate interference from co-existing metal soaps when quantifying this compound in aged cultural heritage materials?

  • Methodological Guidance : Develop a hybrid approach:

  • Step 1 : Use synchrotron-based X-ray fluorescence (XRF) for spatial mapping of barium distribution.
  • Step 2 : Apply attenuated total reflectance (ATR)-FTIR microspectroscopy to isolate spectral regions unique to this compound (e.g., Ba-O vibrational modes).
  • Step 3 : Validate with gas chromatography-mass spectrometry (GC-MS) to detect abietic acid derivatives leached during solvent extraction .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s environmental toxicity studies?

  • Methodological Guidance : Employ generalized linear models (GLMs) with logit/probit links for binary outcomes (e.g., microbial inhibition). For continuous data (e.g., growth rates), use ANOVA with post-hoc Tukey tests. Ensure sample sizes (n ≥ 30) meet power analysis thresholds (α = 0.05, β = 0.2) .

Methodological Best Practices

  • Reproducibility : Document synthesis protocols using the CRediT taxonomy (e.g., "Investigation" for experimental work, "Validation" for spectroscopy). Share raw data in FAIR-aligned repositories .
  • Ethical Compliance : For studies involving hazardous solvents (e.g., toluene), adhere to OSHA guidelines and disclose waste management protocols in supplementary materials .

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